3-Methoxy-5-methylphenol
Overview
Description
Synthesis Analysis
The synthesis of 3-Methoxy-5-methylphenol derivatives often involves routes such as the Schiff bases reduction or condensation reactions. For example, molecular structures similar to 3-Methoxy-5-methylphenol have been synthesized via Schiff bases reduction route, leading to compounds with significant intermolecular hydrogen bonding and secondary intermolecular interactions, which are crucial for their stability and reactivity (Ajibade & Andrew, 2021).
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-Methoxy-5-methylphenol has been examined through crystallography, revealing orthorhombic and monoclinic crystal systems with significant hydrogen bonding and molecular interactions (Ajibade & Andrew, 2021). These structures are stabilized by interactions such as C–H…O and π…π packing, which are essential for understanding the compound's chemical reactivity and properties.
Chemical Reactions and Properties
3-Methoxy-5-methylphenol and its derivatives participate in various chemical reactions, including condensation to form Schiff bases and reactions with amines. These reactions are influenced by the compound's structure, particularly the presence of the methoxy and methyl groups, which can affect the reactivity of the phenol moiety (Bai Linsha, 2015).
Physical Properties Analysis
The physical properties, including crystallization patterns and hydrogen bonding, play a crucial role in the compound's chemical behavior. The crystal structure analyses provide insights into the compound's stability, revealing the importance of intermolecular interactions in determining its physical properties (Ajibade & Andrew, 2021).
Scientific Research Applications
Methoxyphenols like 3-Methoxy-5-methylphenol serve as proxies for terrestrial biomass during hydrothermal alteration. Their pyrolysis produces compounds such as 1,2-dihydroxybenzene and 2,6-dimethoxyphenol, indicating a demethylation process (Vane & Abbott, 1999).
In synthetic chemistry, iodane-mediated oxidative transformations of 2-methylphenols, a category including 3-Methoxy-5-methylphenol, are used to prepare orthoquinonoid cyclohexadienone synthons. These compounds are useful in the synthesis of new organic molecules (Quideau et al., 2003).
In photochemistry, 3-Methoxy-5-methylphenol undergoes AlBr3-mediated photochemical lumiketone-type rearrangement. This reaction produces compounds like 4-methoxybicyclo[3.1.0]hex-3-en-2-one, illustrating its potential in organic synthesis (Kakiuchi et al., 1991).
The compound also shows potential in the field of medicinal chemistry. Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, derived from 3-Methoxy-5-methylphenol, exhibits anti-inflammatory activity, making it a candidate for treating diseases like rheumatoid arthritis and psoriasis (Moloney, 2001).
The bark of Aegiceras floridum contains 3-methoxy-5-nonylphenol, a derivative of 3-Methoxy-5-methylphenol, which demonstrates moderate cytotoxic activity against cancer cells and weak antioxidant activity (Luu et al., 2020).
In organic chemistry, selective photoreactions with derivatives of 3-Methoxy-5-methylphenol produce compounds like 3-alkoxy-6-methylindan-1-ones, benefiting synthetic methodologies (Plíštil et al., 2006).
Safety And Hazards
properties
IUPAC Name |
3-methoxy-5-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-3-7(9)5-8(4-6)10-2/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTCZLKDULMKBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047443 | |
Record name | 3-Methoxy-5-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-methylphenol | |
CAS RN |
3209-13-0 | |
Record name | 3-Methoxy-5-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3209-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-5-methylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003209130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3-methoxy-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Methoxy-5-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-5-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHOXY-5-METHYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYA9W3L847 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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